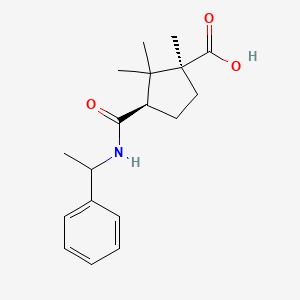![molecular formula C17H20N4O3 B8009746 ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8009746.png)
ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a subject of extensive study.
Méthodes De Préparation
The preparation of ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves specific synthetic routes and reaction conditions. One common method includes reacting epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative, followed by a reaction with primary amine . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Applications De Recherche Scientifique
ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis In biology, it may be used in studies involving cellular processes and molecular interactionsIndustrially, it is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds with similar 3-D shapes and orientations of functional groups may exhibit similar biological activities . this compound may have distinct properties that make it more suitable for certain applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
Propriétés
IUPAC Name |
ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-13-19-17-18-10(3)14(16(23)24-5-2)15(21(17)20-13)11-7-6-8-12(22)9-11/h6-9,15,22H,4-5H2,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLOAKGMHNSIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=C(C(N2N1)C3=CC(=CC=C3)O)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=NC(=C(C(N2N1)C3=CC(=CC=C3)O)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B8009666.png)
![4-[(4-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009670.png)
![4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009675.png)

![4-[(5-methylfuran-2-yl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009682.png)

![3-[1,3-Dimethyl-2,6-dioxo-8-(2-phenylethylamino)purin-7-yl]propanenitrile](/img/structure/B8009697.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B8009718.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B8009730.png)
![7-[(4-Chlorophenyl)methyl]-8-(cyclohexylamino)-3-methylpurine-2,6-dione](/img/structure/B8009735.png)



